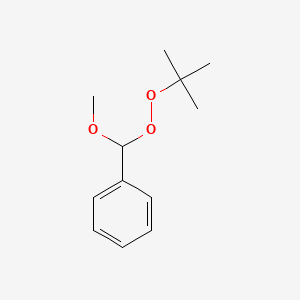
Peroxide, 1,1-dimethylethyl methoxyphenylmethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, 1,1-dimethylethyl methoxyphenylmethyl: is an organic peroxide compound with the molecular formula C12H18O3 . It is commonly used in various industrial and chemical applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Peroxide, 1,1-dimethylethyl methoxyphenylmethyl typically involves the reaction of tert-butyl hydroperoxide with methoxyphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the peroxide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under certain conditions, it can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl is used as an initiator in polymerization reactions. It helps in the formation of polymers by initiating the free radical polymerization process.
Biology: In biological research, it is used as a reagent for studying oxidative stress and its effects on biological systems. It helps in understanding the role of reactive oxygen species (ROS) in cellular processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a crucial role in the development of drugs that require oxidative or reductive transformations.
Industry: In the industrial sector, it is used as a curing agent for resins and plastics. It helps in the cross-linking of polymer chains, leading to the formation of durable and stable materials.
Wirkmechanismus
The mechanism of action of Peroxide, 1,1-dimethylethyl methoxyphenylmethyl involves the generation of free radicals. The peroxide bond undergoes homolytic cleavage to form two free radicals, which then participate in various chemical reactions. These free radicals can initiate polymerization reactions, oxidize substrates, or undergo further transformations to form different products.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl hydroperoxide
- Cumene hydroperoxide
- Di-tert-butyl peroxide
Comparison: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl is unique due to its methoxyphenylmethyl group, which imparts specific reactivity and stability to the compound. Compared to other similar peroxides, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions .
Eigenschaften
CAS-Nummer |
62704-91-0 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
[tert-butylperoxy(methoxy)methyl]benzene |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)15-14-11(13-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI-Schlüssel |
LBLVOYYNFILMAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
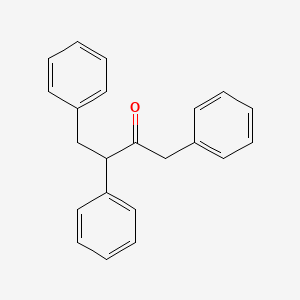
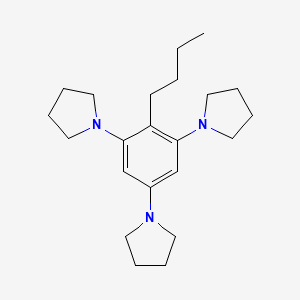

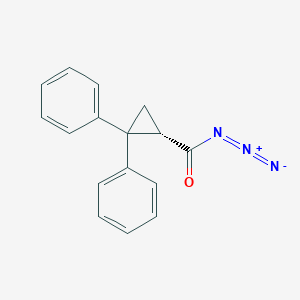


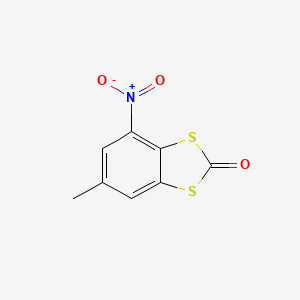
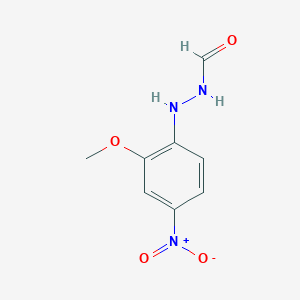
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
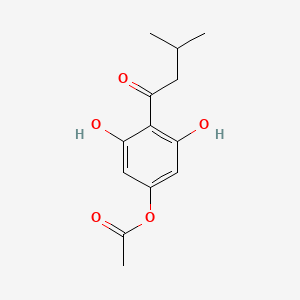

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
